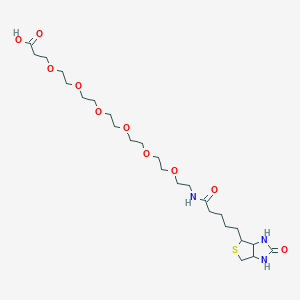

Biotin-PEG6-COOH

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG6-COOH typically involves the conjugation of biotin with a PEG chain that has a carboxylic acid functional group at one end. The process generally includes the following steps:

Activation of Carboxylic Acid: The carboxylic acid group of PEG is activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC) to form an NHS ester.

Conjugation with Biotin: The activated PEG-NHS ester is then reacted with biotin, which contains a primary amine group, to form a stable amide bond

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-COOH undergoes various chemical reactions, including:

Amide Bond Formation: Reacts with primary amines to form stable amide bonds.

Ester Bond Formation: Reacts with hydroxyl groups to form ester bonds

Common Reagents and Conditions

Amide Bond Formation: Typically involves reagents like NHS and EDC in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ester Bond Formation: Often uses reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents

Major Products

Amide Bonds: Biotinylated proteins, peptides, and other biomolecules.

Ester Bonds: Biotinylated polymers and surfaces

Scientific Research Applications

Biotin-PEG6-COOH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated compounds for various assays and detection methods

Biology: Facilitates the biotinylation of proteins, peptides, and other biomolecules for use in affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs)

Medicine: Employed in drug delivery systems and diagnostic imaging due to its ability to target specific biomolecules

Industry: Used in the development of new materials and nanotechnology applications

Mechanism of Action

Biotin-PEG6-COOH exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This non-covalent interaction is highly specific and strong, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and stability of the biotinylated compound, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Biotin-PEG2-COOH: Contains a shorter PEG chain with two ethylene glycol units.

Biotin-PEG4-COOH: Contains a PEG chain with four ethylene glycol units.

Biotin-PEG8-COOH: Contains a longer PEG chain with eight ethylene glycol units.

Uniqueness

Biotin-PEG6-COOH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient biotinylation and minimal non-specific interactions .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXJSUVAMFUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)

![[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate](/img/structure/B8253307.png)

![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)

![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)

![1-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B8253394.png)